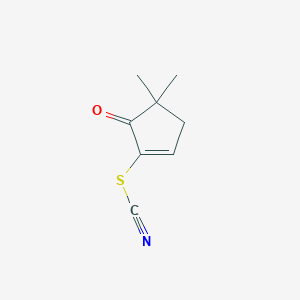
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester is a chemical compound with the molecular formula C8H9NOS. It is known for its unique structure, which includes a thiocyanate group attached to a cyclopentenone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester typically involves the reaction of 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopentenone ring can also interact with cellular components, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, 4-hydroxy-3,5-dimethylphenyl ester: Another ester of thiocyanic acid with a different aromatic ring structure.
Isothiocyanic acid derivatives: Compounds with a similar thiocyanate group but different structural frameworks.
Uniqueness
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester is unique due to its combination of a thiocyanate group and a cyclopentenone ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiocyanate esters .
Propiedades
Número CAS |
143278-03-9 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
(4,4-dimethyl-5-oxocyclopenten-1-yl) thiocyanate |
InChI |
InChI=1S/C8H9NOS/c1-8(2)4-3-6(7(8)10)11-5-9/h3H,4H2,1-2H3 |
Clave InChI |
DTCVJEQCVQHNIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C1=O)SC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
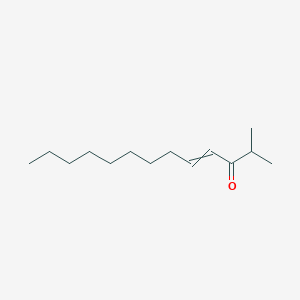
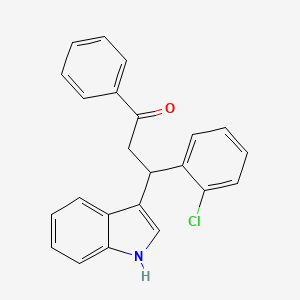
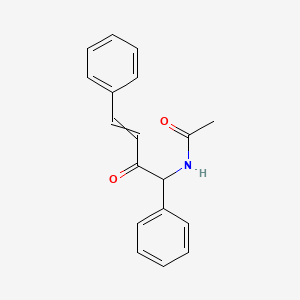
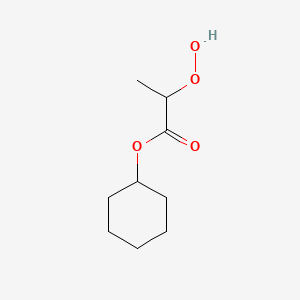
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
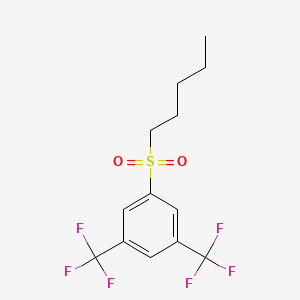
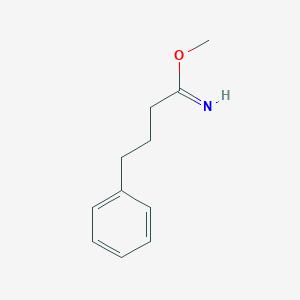
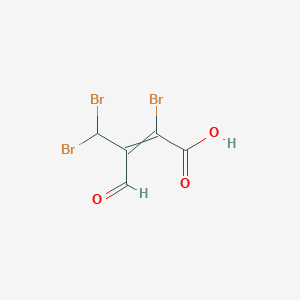
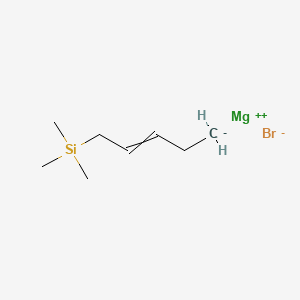
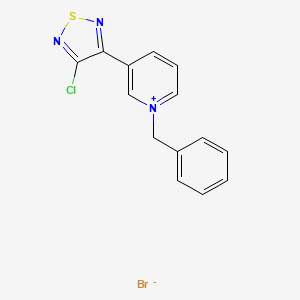
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
